molecular formula C13H10ClFO B1636046 4-Chloro-3-fluorobenzhydrol

4-Chloro-3-fluorobenzhydrol

Cat. No.: B1636046
M. Wt: 236.67 g/mol
InChI Key: IHXGOBHUOPVANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-fluorobenzhydrol is an organic compound with the molecular formula C13H10ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorobenzhydrol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-fluorobenzophenone.

    Reduction: Formation of 4-chloro-3-fluorotoluene.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluorobenzhydrol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzhydrol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenylmethanol
  • 4-Chloro-3-fluorobenzyl alcohol
  • 4-Chloro-3-fluorophenylboronic acid

Uniqueness

4-Chloro-3-fluorobenzhydrol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C13H10ClFO

Molecular Weight

236.67 g/mol

IUPAC Name

(4-chloro-3-fluorophenyl)-phenylmethanol

InChI

InChI=1S/C13H10ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H

InChI Key

IHXGOBHUOPVANK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O

Origin of Product

United States

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